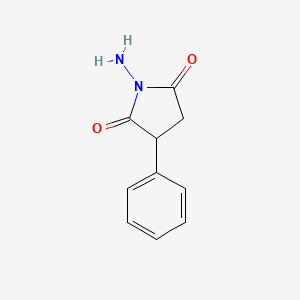

N-Amino-2-phenylsuccinimide

CAS No.: 36689-15-3

Cat. No.: VC16109431

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36689-15-3 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 1-amino-3-phenylpyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C10H10N2O2/c11-12-9(13)6-8(10(12)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2 |

| Standard InChI Key | QXKSJQUQZKEAAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(=O)N(C1=O)N)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

N-Amino-2-phenylsuccinimide belongs to the succinimide family, featuring a five-membered imide ring with two ketone groups at positions 1 and 3. The phenyl group occupies the 2-position, while the amino (-NH) substituent is attached to the nitrogen atom (Figure 1). This configuration distinguishes it from N-phenylsuccinimide, where the nitrogen bears only a phenyl group .

Key Structural Features

-

Molecular Formula: Hypothetically (based on N-phenylsuccinimide’s formula with an added amino group) .

-

Molecular Weight: Estimated at 188.18 g/mol.

-

Crystallography: Analogous N-phenylsuccinimide derivatives exhibit monoclinic or orthorhombic crystal systems, with hydrogen bonding between imide carbonyls and amino groups influencing packing .

Spectroscopic Properties

While direct data for N-amino-2-phenylsuccinimide is unavailable, its parent compound, N-phenylsuccinimide, provides reference points:

-

Infrared (IR) Spectroscopy: Strong carbonyl stretches near 1708 cm (C=O) and C-N vibrations at 1193 cm . The amino group would introduce N-H stretches (~3300–3500 cm) and bends (~1600 cm).

-

Nuclear Magnetic Resonance (NMR):

-

-NMR: Phenyl protons appear as a multiplet (δ 7.2–7.4 ppm), while succinimide methylenes resonate as doublets near δ 2.9 ppm . The amino proton signal would likely appear as a broad singlet (δ 1.5–3.0 ppm).

-

-NMR: Carbonyl carbons at ~170 ppm, aromatic carbons at 120–140 ppm, and aliphatic carbons near 35 ppm .

-

Synthetic Methodologies

Traditional Synthesis Pathways

N-Phenylsuccinimide is typically synthesized via the reaction of succinic anhydride with aniline, often catalyzed by 4-dimethylaminopyridine (DMAP) . For N-amino-2-phenylsuccinimide, analogous routes may involve:

-

Amination of N-Phenylsuccinimide:

-

Direct substitution of the phenyl group with ammonia under high-temperature or catalytic conditions.

-

Limitations: Low selectivity due to competing reactions at the imide carbonyls.

-

-

Stepwise Assembly:

-

Condensation of 2-phenylsuccinic acid with hydrazine to form the imide ring, followed by oxidation to introduce the amino group.

-

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates imide formation. For example, N-phenylsuccinimide synthesis achieves 40–60% yield in 4 minutes without solvent . Adapting this method for N-amino-2-phenylsuccinimide would require:

-

Replacing aniline with 2-aminophenol or a protected amino-aniline derivative.

-

Optimizing microwave parameters (e.g., power, time) to prevent decomposition of the amino group.

Comparative Efficiency

| Method | Yield (%) | Time | Energy Input |

|---|---|---|---|

| Traditional | 80 | 45–75 min | High |

| Microwave | 40–60 | 4 min | Low |

| Hypothetical Amino | 30–50* | 10–15 min* | Moderate* |

| *Estimated based on analogous reactions. |

Reactivity and Functional Transformations

Nucleophilic and Electrophilic Reactions

The amino group enhances nucleophilic reactivity, enabling:

-

Acylation: Formation of amides with acyl chlorides.

-

Condensation: Reaction with aldehydes to form Schiff bases.

-

Cycloadditions: Participation in Diels-Alder reactions with dienes.

Redox Behavior

The imide ring is susceptible to reduction, potentially yielding pyrrolidine derivatives. For example:

Biological and Industrial Applications

Material Science Applications

-

Polymer Modifiers: Incorporation into polyimides for enhanced thermal stability.

-

Coordination Chemistry: Chelation with metal ions (e.g., Cu, Fe) for catalytic applications.

Challenges and Research Gaps

Synthetic Hurdles

-

Amino Group Stability: Risk of oxidation or unwanted side reactions during synthesis.

-

Regioselectivity: Ensuring precise substitution at the 2-position remains unaddressed in literature.

Characterization Needs

-

Crystallographic Data: No single-crystal X-ray structures of N-amino-2-phenylsuccinimide are reported, limiting conformational analysis.

-

Thermodynamic Studies: Melting point, solubility, and stability under varying conditions require empirical validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume